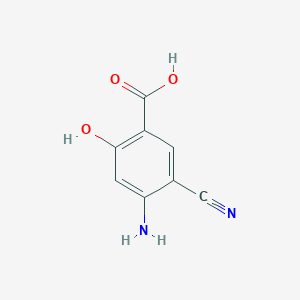4-Amino-5-cyano-2-hydroxybenzoic acid
CAS No.: 72817-93-7
Cat. No.: VC6929186
Molecular Formula: C8H6N2O3
Molecular Weight: 178.147
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72817-93-7 |
|---|---|
| Molecular Formula | C8H6N2O3 |
| Molecular Weight | 178.147 |
| IUPAC Name | 4-amino-5-cyano-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C8H6N2O3/c9-3-4-1-5(8(12)13)7(11)2-6(4)10/h1-2,11H,10H2,(H,12,13) |
| Standard InChI Key | IEBSIOLXESUWCZ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1C(=O)O)O)N)C#N |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, 4-amino-5-cyano-2-hydroxybenzoic acid, reflects the positions of its functional groups:
-
Amino group at position 4
-
Cyano group at position 5
-
Hydroxyl group at position 2
-
Carboxylic acid at position 1
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular formula | C₈H₅N₃O₃ |
| Molecular weight | 191.15 g/mol |
| CAS Registry Number | Not widely reported |
The electron-withdrawing cyano and carboxylic acid groups create regions of electron deficiency, while the hydroxyl and amino groups contribute hydrogen-bonding capabilities. This polarity profile suggests moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) or aqueous buffers at alkaline pH.
Synthesis Strategies
While no direct synthesis protocols for 4-amino-5-cyano-2-hydroxybenzoic acid are documented in the provided sources, plausible routes can be extrapolated from methods used for analogous hydroxybenzoic acid derivatives:
Hypothetical Synthetic Pathway
-
Nitration and Reduction:
-
Nitration of 2-hydroxybenzoic acid at position 5, followed by reduction to introduce an amino group.
-
Example reagent: HNO₃/H₂SO₄ for nitration; H₂/Pd-C for reduction.
-
-
Cyanation:
-
Introduction of the cyano group via a Sandmeyer reaction or nucleophilic substitution.
-
Example reagent: CuCN/KCN under heated conditions.
-
-
Protection/Deprotection:
-
Use of protective groups (e.g., acetyl for -OH) to prevent undesired side reactions during functionalization.
-
Challenges in Synthesis
-
Regioselectivity: Ensuring correct positioning of substituents on the aromatic ring.
-
Stability: The amino group may require protection during cyanation to avoid side reactions.
Physicochemical Properties
Spectral Characteristics (Predicted)
| Technique | Key Features |
|---|---|
| IR Spectroscopy | -OH stretch (~3200 cm⁻¹), -CN (~2240 cm⁻¹), -COOH (~1700 cm⁻¹) |
| ¹H NMR | Aromatic protons (δ 6.5–8.5 ppm), -NH₂ (δ ~5.5 ppm, broad) |
| ¹³C NMR | Carboxylic acid carbon (δ ~170 ppm), cyano carbon (δ ~120 ppm) |
Thermal Stability
-
Likely decomposes above 200°C due to the presence of multiple functional groups.
-
Differential scanning calorimetry (DSC) would reveal endothermic peaks corresponding to decomposition.
Biological Activity and Applications
Comparative Bioactivity (Theoretical)
| Activity | Likely Potency (vs. Salicylic Acid) | Rationale |
|---|---|---|
| Antimicrobial | Higher | Enhanced hydrogen-bonding capacity |
| Anti-inflammatory | Moderate | Steric hindrance from cyano group |
Industrial and Materials Science Applications
Dye and Pigment Synthesis
-
The conjugated π-system and electron-withdrawing groups could enable absorption in the visible spectrum (λₘₐₓ ~400–500 nm).
-
Potential for creating azo dyes via diazotization of the amino group.
Coordination Chemistry
-
The compound may act as a polydentate ligand, binding to metal ions through:
-
Carboxylic acid (-COOH)
-
Amino (-NH₂)
-
Hydroxyl (-OH)
-
Example Complexation Reaction
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume